molecular formula C8H17NO B563133 Valnoctamide-d5 CAS No. 1190015-82-7

Valnoctamide-d5

Katalognummer: B563133
CAS-Nummer: 1190015-82-7
Molekulargewicht: 148.261
InChI-Schlüssel: QRCJOCOSPZMDJY-ZTIZGVCASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Valnoctamide-d5 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Valnoctamide molecule. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions that introduce deuterium into the molecular structure .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound. The final product is typically purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Valnoctamide-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Table 1: Mechanism of Action Overview

MechanismDescription
GABA A ModulationEnhances inhibitory signaling by affecting mIPSC decay rates
Benzodiazepine ResistanceEffective even when traditional benzodiazepine pathways are blocked

Anticonvulsant Properties

Valnoctamide has shown promise as an anticonvulsant, particularly in cases of status epilepticus that are resistant to benzodiazepines. Studies have demonstrated that Valnoctamide can suppress electrographic seizures effectively when administered after the onset of seizures . Its pharmacokinetics suggest rapid distribution to brain tissue, achieving therapeutic concentrations quickly .

Mood Stabilization

Valnoctamide is being investigated as a mood stabilizer for conditions such as bipolar disorder. Clinical trials indicate that it may serve as a safer alternative to valproate for women of childbearing age due to its lower teratogenic potential . In a controlled trial, Valnoctamide was found to be more effective than placebo in reducing manic symptoms when used alongside risperidone .

Table 2: Therapeutic Applications Summary

ApplicationFindings
AnticonvulsantEffective against benzodiazepine-resistant seizures
Mood StabilizerShows efficacy in treating mania with fewer side effects

Safety and Teratogenicity

One significant advantage of Valnoctamide over its parent compound, valproate, is its reduced risk of teratogenic effects. Research has indicated that Valnoctamide does not inhibit histone deacetylases, which are implicated in developmental abnormalities associated with valproate use . Animal studies have shown that Valnoctamide is less likely to induce birth defects compared to valproate, making it a suitable option for women who may become pregnant .

Case Studies and Clinical Trials

Several clinical studies have been conducted to evaluate the efficacy and safety of Valnoctamide:

  • Bipolar Disorder Treatment : A double-blind study involving patients with mania showed significant improvement in psychiatric ratings for those treated with Valnoctamide compared to placebo over five weeks .
  • Seizure Management : Animal models demonstrated that Valnoctamide effectively reduced seizure activity when administered after the onset of convulsions, highlighting its potential role in emergency seizure management .

Wirkmechanismus

Valnoctamide-d5 exerts its effects by acting on GABAA receptors, enhancing inhibitory signaling in the brain. This helps stabilize neuronal activity and reduce the likelihood of seizure events. Additionally, this compound affects ion channels, which are proteins that allow ions to enter or exit cells, further contributing to its anticonvulsant properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Valpromide: A prodrug of valproic acid, transformed into valproic acid in vivo.

    Valproic Acid: An anticonvulsant and mood stabilizer.

    Valnoctic Acid: A homologous acid of Valnoctamide.

Uniqueness

Valnoctamide-d5 is unique due to its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .

Biologische Aktivität

Valnoctamide-d5 (VCD-d5) is a deuterated derivative of valnoctamide, a compound structurally related to valproate. This article explores its biological activity, particularly in the context of anticonvulsant effects, potential therapeutic applications, and pharmacokinetic properties.

Overview of Valnoctamide

Valnoctamide is known for its sedative-hypnotic properties and has been investigated as an anticonvulsant, particularly in patients with epilepsy. Unlike its parent compound, valproate, valnoctamide does not undergo biotransformation to the corresponding free acid, which contributes to its lower teratogenic potential and makes it a favorable option for women of childbearing age .

Valnoctamide primarily exerts its effects through modulation of GABA_A receptors. Research indicates that VCD enhances phasic inhibition by slowing the decay rate of miniature inhibitory postsynaptic currents (mIPSCs). This effect is significant in models of benzodiazepine-refractory status epilepticus (SE), where VCD demonstrates efficacy even when traditional benzodiazepines fail .

Key Findings on Mechanism:

  • GABA_A Receptor Interaction : VCD's action appears to be distinct from that of benzodiazepines, as it does not solely rely on the benzodiazepine-binding site. This was evidenced by experiments showing that VCD's effects persisted in the presence of flumazenil, a benzodiazepine antagonist .
  • Stereoselectivity : Studies have shown that different stereoisomers of VCD exhibit varying pharmacokinetic (PK) profiles but similar pharmacodynamic (PD) effects, suggesting multiple mechanisms may be at play in its anticonvulsant activity .

Efficacy in Animal Models

Valnoctamide has been evaluated in several rodent models for its anticonvulsant properties:

ModelED50 (mg/kg)Comments
Maximal Electroshock258Comparable efficacy to racemic VCD
6 Hz Psychomotor389Effective across multiple stereoisomers
Pilocarpine-induced SENot specifiedDemonstrated significant seizure suppression

These results indicate that VCD maintains robust anticonvulsant activity across various models without significant stereoselectivity in efficacy .

Case Studies

Valnoctamide has been explored as a treatment option for patients with bipolar disorder and epilepsy. In a double-blind controlled trial involving patients experiencing mania, valnoctamide was shown to be more effective than placebo when used alongside risperidone. The study employed several psychiatric rating scales to measure outcomes:

MeasureValnoctamide Group (n=15)Placebo Group (n=17)p-value
Young Mania Rating ScaleSignificant improvementNo significant change0.012
Brief Psychiatric RatingSignificant improvementNo significant change0.007
Clinical Global ImpressionSignificant improvementNo significant change0.003

These findings support the potential use of valnoctamide as an effective treatment alternative for patients who are at risk for teratogenic effects from traditional treatments like valproate .

Pharmacokinetics

Valnoctamide exhibits unique pharmacokinetic properties due to its deuterated structure. The stereoselective pharmacokinetics observed in animal studies suggest that certain isomers may have prolonged half-lives and enhanced bioavailability compared to others. This characteristic could influence dosing regimens and therapeutic outcomes in clinical settings .

Eigenschaften

IUPAC Name

3-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/i2D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCJOCOSPZMDJY-ZTIZGVCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C(C)CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.